3-tert-Butoxy-1-iodooctane

Descripción

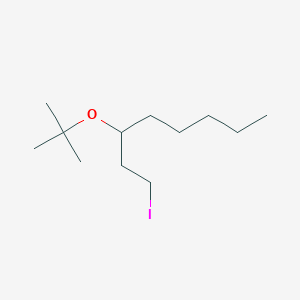

3-tert-Butoxy-1-iodooctane is an organoiodine compound characterized by an octane backbone with a tert-butoxy group (-OC(CH₃)₃) at the third carbon and an iodine atom at the terminal position. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in nucleophilic substitution (SN2) reactions or as a precursor in cross-coupling reactions. The tert-butoxy group’s bulkiness introduces significant steric hindrance, which influences reaction kinetics and regioselectivity, while the iodine atom serves as a superior leaving group compared to bromine or chlorine analogs.

Propiedades

Número CAS |

52477-98-2 |

|---|---|

Fórmula molecular |

C12H25IO |

Peso molecular |

312.23 g/mol |

Nombre IUPAC |

1-iodo-3-[(2-methylpropan-2-yl)oxy]octane |

InChI |

InChI=1S/C12H25IO/c1-5-6-7-8-11(9-10-13)14-12(2,3)4/h11H,5-10H2,1-4H3 |

Clave InChI |

RTGSMQWQIAWTCM-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(CCI)OC(C)(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

1-Iodooctane

- Structure : Lacks the tert-butoxy group at position 3.

- Reactivity : Exhibits faster SN2 reaction rates due to reduced steric hindrance. For example, in nucleophilic substitutions with hydroxide ions, 1-iodooctane reacts ~10× faster than its tert-butoxy-substituted analog.

- Applications : Primarily used in alkylation reactions where steric effects are minimal.

3-Methoxy-1-iodooctane

- Structure : Methoxy (-OCH₃) replaces tert-butoxy at position 3.

- Reactivity: The smaller methoxy group reduces steric hindrance compared to tert-butoxy, leading to intermediate reaction rates.

- Thermal Stability : Lower thermal stability than this compound due to reduced steric protection of the ether oxygen.

3-(tert-Butoxy)cyclobutane-1-carboxylic Acid (Referenced from )

- Structure : Cyclobutane ring with tert-butoxy and carboxylic acid groups.

- Key Differences :

- The cyclobutane ring introduces strain, enhancing reactivity in ring-opening reactions, unlike the linear octane chain in this compound.

- The carboxylic acid group enables participation in condensation or esterification reactions, absent in the iodooctane derivative.

- Applications : Widely used in pharmaceutical synthesis (e.g., prodrugs) and material science due to its bifunctional reactivity .

Comparative Data Table

Steric and Electronic Effects

- Steric Hindrance : The tert-butoxy group in this compound creates a bulky environment, slowing SN2 reactions compared to 1-iodooctane. This property is exploited in stereoselective syntheses where backside attack is disfavored.

- Electronic Influence: The tert-butoxy group’s electron-donating nature slightly stabilizes adjacent carbocations, though this effect is less pronounced than in methoxy-substituted analogs.

- Thermal Stability : Enhanced stability compared to smaller ethers (e.g., methoxy) due to steric shielding of the oxygen atom, reducing susceptibility to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.